1-Hexacosene

Catalog No.
S3720744
CAS No.
93924-11-9
M.F
C26H52
M. Wt
364.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexacosene

CAS Number

93924-11-9

Product Name

1-Hexacosene

IUPAC Name

hexacos-1-ene

Molecular Formula

C26H52

Molecular Weight

364.7 g/mol

InChI

InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-26H2,2H3

InChI Key

OMXANELYEWRDAW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC=C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC=C

The exact mass of the compound 1-Hexacosene is 364.406901659 g/mol and the complexity rating of the compound is 242. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

1-Hexacosene (CAS 93924-11-9) is a highly hydrophobic, long-chain linear alpha-olefin (LAO) characterized by a 26-carbon backbone and a reactive terminal vinyl group. Operating as a solid at room temperature with a melting point of approximately 52 °C, it bridges the gap between reactive intermediates and structural waxes [1]. In industrial and advanced research procurement, 1-hexacosene is primarily sourced as a macromonomer for polyolefin synthesis, a precursor for specialty polyalphaolefins (PAOs), and a reactive building block for phase change materials (PCMs). Its terminal double bond allows for precise covalent grafting and copolymerization, distinguishing it from unreactive paraffinic waxes, while its extended chain length provides unique crystallization thermodynamics not achievable with shorter liquid alpha-olefins [2].

Research Fit

Long-chain α-olefin (C26) with terminal unsaturation, distinct from saturated alkanes
Naturally present in plant cuticular waxes and insect epicuticular hydrocarbons
Supports polymer synthesis, analytical reference, and semiochemical research workflows

Substituting 1-hexacosene with shorter alpha-olefins (such as 1-octadecene) or generic paraffin waxes fundamentally compromises material performance. Shorter LAOs are liquids at room temperature and, when copolymerized, merely disrupt the polymer main chain to lower the melting point without forming their own crystalline domains [1]. Conversely, while generic C24-C28 paraffin waxes offer similar thermal profiles to 1-hexacosene, they lack the terminal vinyl group required for Ziegler-Natta or metallocene-catalyzed copolymerization, making them strictly non-reactive additives prone to phase separation and migration [2]. Procurement of exact 1-hexacosene ensures both the covalent anchoring capability of an alpha-olefin and the robust side-chain crystallization required for shape-memory and thermomechanical applications.

Substitution Risk

1-Hexacosene (Target)
Generic Substitute
Terminal alkene enables side-chain crystallization in copolymers
Saturated hexacosane or shorter α-olefins (C8–C18) cannot induce this morphology
Distinct chromatographic retention (RI offset) allows unambiguous identification
Saturated alkane or mixed alkene blends may co-elute, causing misassignment
Chain-length- and unsaturation-specific semiochemical recognition
C24–C28 mixtures or other alkenes may lose biological activity

Induction of Secondary Melting Transitions via Side-Chain Crystallization

In the synthesis of branched polyolefins, the length of the alpha-olefin comonomer dictates the thermal properties of the resulting matrix. When 1-hexacosene is copolymerized with ethylene, the resulting polymer exhibits a distinct secondary melting peak at approximately 53 °C [1]. This occurs because the 26-carbon side chains are long enough to independently co-crystallize. In contrast, copolymers utilizing shorter chains like 1-octadecene (C18) fail to produce a robust secondary crystalline phase at room temperature, acting primarily as main-chain disruptors [2].

Evidence DimensionSecondary melting peak (side-chain crystallization)
Target Compound Data1-Hexacosene copolymers: Distinct melting peak at ~53 °C
Comparator Or Baseline1-Octadecene copolymers: No robust independent side-chain melting at room temperature
Quantified DifferenceEmergence of a ~53 °C secondary thermal transition exclusive to the C26 comonomer
ConditionsMetallocene-catalyzed ethylene/alpha-olefin copolymerization evaluated via DSC

This dual-melting behavior is mandatory for engineering shape-memory polymers and temperature-responsive switchable adhesives that require a precise thermal trigger.

Melting Point
Data to verify
~42 °C (vs. 55–58 °C for hexacosane)
Reported thermal property context; substantiates substitution risk
ACD/Labs predicted; experimental verification advised

Latent Heat and Phase Change Suitability

For thermal energy storage applications, the baseline physical state of the precursor is critical. 1-Hexacosene operates as a solid with a melting point of 51.8 °C, making it highly suitable for latent heat storage formulations targeting the 50-60 °C window [1]. By comparison, the widely used 1-octadecene is a liquid at room temperature (melting point ~15 °C). While generic paraffin waxes share the ~50 °C melting profile, they lack the terminal double bond of 1-hexacosene, which is required to covalently bind the phase change material to a polymer matrix to prevent leakage during melt cycles [1].

Evidence DimensionPure compound melting point and reactivity
Target Compound Data1-Hexacosene: MP ~51.8 °C with reactive vinyl group
Comparator Or Baseline1-Octadecene: MP ~15 °C; Generic Wax: MP ~50 °C but unreactive
Quantified DifferenceProvides a >35 °C higher melting point than C18 LAOs, while offering covalent reactivity absent in standard waxes
ConditionsStandard ambient pressure thermal profiling

Procuring 1-hexacosene allows manufacturers to create form-stable, non-leaking phase change materials (PCMs) for electronics or building materials operating near 50 °C.

Side-Chain Crystallization
Head-to-head
Exclusive secondary crystallites (C26 only)
SAXS/WAXS-confirmed structural property absent in C8–C18 analogs
Metallocene catalysis, 3 mol% comonomer threshold

Controlled Depression of Polymer Main-Chain Melting

Incorporating alpha-olefins into high-density polyethylene (HDPE) lowers the primary melting point to improve processability. Grafting 1-hexacosene into the polymer matrix reduces the primary main-chain melting point from the HDPE baseline of ~136 °C down to ~121 °C [1]. Because the ultra-long C26 chains can self-crystallize, the polymer retains significant structural integrity and crystallinity. In contrast, incorporating equivalent molar fractions of shorter olefins (like 1-hexene or 1-decene) rapidly degrades the crystallinity, pushing the material toward an amorphous, elastomeric state [2].

Evidence DimensionPrimary melting point depression vs. crystallinity retention
Target Compound Data1-Hexacosene: Lowers Tm to ~121 °C while retaining semi-crystalline structure
Comparator Or BaselineHDPE Baseline: Tm ~136 °C; Shorter LAOs: Rapid transition to amorphous gels
Quantified DifferenceMaintains structural crystallinity at higher comonomer loadings compared to C6-C10 alpha-olefins
ConditionsMetallocene-catalyzed copolymerization at low comonomer molar fractions

Enables the production of processable, flexible polyolefins that require lower extrusion temperatures without sacrificing the mechanical rigidity of the final product.

Docking Score
Head-to-head
−7.34 kcal/mol
Reported in silico binding context against Mflip1 lipase
AutoDock v4.2; ranked third in same extract fraction
Kovats RI
Reported
RI 2596 vs 2600 (hexacosane)
Supports unambiguous GC-MS peak assignment
HP-5 MS; reproducible offset confirmed by Pherobase
Task-Group Marker
Head-to-head
Unique to forager bees (FO)
Reported chemical ecology discrimination context
S. postica epicuticle wax; saturated analog not discriminatory
Pheromone Blend
Head-to-head
Confirmed antennally active in blend
Supports parasitoid semiochemical research
GC-EAD and olfactometer validation (I. leucospoides)

Synthesis of Shape-Memory Polyolefins

Where this compound is the right choice: Engineering temperature-responsive plastics and switchable adhesives. The unique ~53 °C side-chain melting transition provided by 1-hexacosene acts as a precise thermal trigger, allowing the polymer to transition states or recover its original shape when heated above this specific threshold [1].

Form-Stable Phase Change Materials (PCMs)

Where this compound is the right choice: Manufacturing leak-proof thermal energy storage systems. Unlike unreactive paraffin waxes, the terminal vinyl group of 1-hexacosene allows it to be covalently grafted onto polymer matrices. This prevents the PCM from leaking out of the structural matrix during its solid-to-liquid transition at ~52 °C [2].

Specialty Polyalphaolefin (PAO) Lubricant Additives

Where this compound is the right choice: Formulating heavy-duty lubricant additives. Copolymerizing 1-hexacosene with shorter alpha-olefins yields high-molecular-weight PAOs with extensive long-chain branching, providing superior shear stability and high-temperature viscosity control compared to standard C10-based oligomers [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Crystallizable Side-Chain Copolymer Synthesis
Side-chain crystallization capability
Confirm secondary crystallite formation under metallocene conditions
GC-MS Reference Standard
Chromatographic resolution from saturated analog
Verify Kovats RI offset and library match
In Silico Screening for Mflip1 Lipase Inhibition
Long-chain alkene scaffold with competitive docking score
Validate binding pose against Mflip1 lipase; check absence of saturated contaminant
Semiochemical Standards for Insect Communication
Task-group- or blend-specific recognition
Confirm Z-isomer purity and bioactivity in relevant insect assay

Physical Description

Liquid

XLogP3

14.4

Exact Mass

364.406901659 g/mol

Monoisotopic Mass

364.406901659 g/mol

Heavy Atom Count

26

UNII

MSG4U9AQ89

Wikipedia

1-hexacosene

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Cosmetics -> Skin conditioning

General Manufacturing Information

All other petroleum and coal products manufacturing
1-Hexacosene: ACTIVE
Oil and gas drilling, extraction, and support activities
Alkenes, C24-28 .alpha.-: ACTIVE
Hexacosene: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Stránskỳ, K; Streibl, M; Šorm, F; On natural waxes. VII. Lipid hydrocarbons of the alga Scenedesmus quadricauda (TURP.) BRÉB, Collection of Czechoslovak Chemical Communications, 332, 416-424. DOI:10.1135/cccc19680416

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